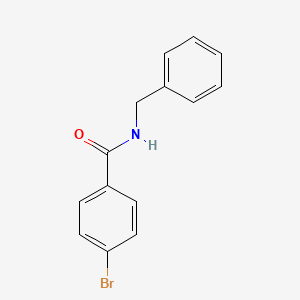

n-Benzyl-4-bromobenzamide

CAS No.: 80311-89-3

Cat. No.: VC1987172

Molecular Formula: C14H12BrNO

Molecular Weight: 290.15 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 80311-89-3 |

|---|---|

| Molecular Formula | C14H12BrNO |

| Molecular Weight | 290.15 g/mol |

| IUPAC Name | N-benzyl-4-bromobenzamide |

| Standard InChI | InChI=1S/C14H12BrNO/c15-13-8-6-12(7-9-13)14(17)16-10-11-4-2-1-3-5-11/h1-9H,10H2,(H,16,17) |

| Standard InChI Key | RLXPLHLLCIBNAN-UHFFFAOYSA-N |

| SMILES | C1=CC=C(C=C1)CNC(=O)C2=CC=C(C=C2)Br |

| Canonical SMILES | C1=CC=C(C=C1)CNC(=O)C2=CC=C(C=C2)Br |

Introduction

Chemical Structure and Properties

n-Benzyl-4-bromobenzamide (CAS: 80311-89-3) is characterized by its molecular formula C₁₄H₁₂BrNO and a molecular weight of 290.15 g/mol. The compound consists of a 4-bromobenzamide group with a benzyl substituent attached to the amide nitrogen. This structure gives the compound unique physical and chemical properties that contribute to its biological activity .

Physical Properties

n-Benzyl-4-bromobenzamide typically appears as a white to pale yellow solid with specific physical characteristics that have been well-documented in the literature.

Table 1: Physical Properties of n-Benzyl-4-bromobenzamide

| Property | Value |

|---|---|

| Physical appearance | White or pale yellow solid |

| Molecular weight | 290.15 g/mol |

| Melting point | 160-162°C or 167-169°C (depending on purity) |

| Boiling point | 446.9±38.0°C (Predicted) |

| Density | 1.404±0.06 g/cm³ (Predicted) |

| pKa | 14.49±0.46 (Predicted) |

| Storage conditions | Sealed in dry container at room temperature |

These physical properties are important considerations for researchers working with this compound, particularly for analytical identification and formulation development .

Spectroscopic Characterization

The structural confirmation of n-Benzyl-4-bromobenzamide is typically performed using various spectroscopic techniques, with NMR spectroscopy being particularly valuable for structure elucidation.

NMR Spectroscopy

¹H NMR data (500 MHz, CDCl₃) for n-Benzyl-4-bromobenzamide reveals the following characteristic signals:

-

δ 4.65 (d, 2H, J = 5.5 Hz) - corresponding to the benzyl CH₂ group

-

δ 6.42 (bs, 1H) - indicating the NH proton

-

δ 7.31-7.39 (m, 5H) - representing the aromatic protons of the benzyl group

-

δ 7.57-7.59 (m, 2H) - attributed to aromatic protons of the 4-bromobenzamide portion

-

δ 7.66-7.68 (m, 2H) - attributed to the remaining aromatic protons of the 4-bromobenzamide portion

Infrared Spectroscopy

IR spectroscopy of n-Benzyl-4-bromobenzamide shows characteristic absorption bands that confirm its functional groups:

-

3,315 cm⁻¹ (N-H stretching)

-

3,084 cm⁻¹ (aromatic C-H stretching)

-

1,635 cm⁻¹ (C=O stretching of the amide)

-

1,550 cm⁻¹ (N-H bending)

-

Additional bands at 1,483, 1,322, 1,257, 1,011, 847, 732, 701, and 670 cm⁻¹

Mass Spectrometry

High-resolution ESI mass spectrometry (HRESIMS) data shows an [M + H]⁺ peak at m/z 311.9998, which aligns with the calculated value for C₁₄H₁₂BrNONa (311.9994) .

Synthesis Methods

Conventional Synthetic Route

The most common method for synthesizing n-Benzyl-4-bromobenzamide involves the reaction between 4-bromobenzoic acid and benzylamine using appropriate coupling agents. The detailed synthetic procedure is as follows:

-

4-Bromobenzoic acid (0.50 g, 2.5 mmol), dicyclohexylcarbodiimide (0.52 g, 2.5 mmol), and 4-dimethylaminopyridine are dissolved in dry dichloromethane (10 ml).

-

The mixture is stirred at room temperature for 30 minutes to activate the carboxylic acid.

-

A solution of benzylamine (327 μl, 3.0 mmol) in dry dichloromethane (5 ml) is added to the reaction mixture.

-

The resulting solution is stirred for 12 hours at room temperature.

-

The precipitated N,N-dicyclohexyl urea is removed by filtration.

-

The filtrate is evaporated under reduced pressure to obtain the crude product.

-

The crude product is purified by column chromatography using dichloromethane-methanol as the eluting solvent.

This method typically yields n-Benzyl-4-bromobenzamide (0.61 g, 87%) as a white solid with a melting point of 167-169°C .

Alternative Synthetic Methods

Alternative synthetic approaches have been developed, including the oxidative amidation of aldehydes and amines catalyzed by copper-metal-organic frameworks (Cu-MOF). This one-pot synthesis method has been reported to produce n-Benzyl-4-bromobenzamide with a yield of 76% .

The oxidative amidation approach offers advantages in terms of atom economy and reduced waste compared to traditional coupling methods, making it potentially more environmentally friendly for large-scale synthesis.

Biological Activity

Anti-inflammatory Properties

n-Benzyl-4-bromobenzamide has been extensively studied for its anti-inflammatory properties, particularly in the context of periodontal disease. Research has demonstrated that this compound can effectively inhibit the production of key inflammatory mediators in experimental models .

Interleukin-6 (IL-6) Inhibition

Studies have shown that n-Benzyl-4-bromobenzamide significantly inhibits the production of IL-6 in lipopolysaccharide (LPS)-induced human gingival fibroblasts (HGFs). IL-6 is a pro-inflammatory cytokine that plays a crucial role in the pathogenesis of periodontal disease and other inflammatory conditions .

The inhibitory effect of n-Benzyl-4-bromobenzamide on IL-6 production exhibits dose-dependency:

Table 2: IL-6 Inhibition by n-Benzyl-4-bromobenzamide in LPS-induced HGFs

| Concentration (μg/ml) | IL-6 Inhibition (%) |

|---|---|

| 2.5 | 42.83 ± 3.27 |

| 5.0 | 53.55 ± 2.11 |

| 10.0 | 35.6 ± 0.5 |

Notably, the inhibitory effect of n-Benzyl-4-bromobenzamide on IL-6 production was comparable to that of prednisolone (PDS), a known IL-6 immunosuppressant used as a positive control in these studies .

Prostaglandin E₂ (PGE₂) Inhibition

n-Benzyl-4-bromobenzamide also demonstrates potent inhibition of PGE₂ production in LPS-induced HGFs. PGE₂ is a lipid mediator that promotes inflammation and is associated with tissue destruction in periodontal disease .

Table 3: Biological Activity of n-Benzyl-4-bromobenzamide

| Biological Activity | Inhibition Rate | Concentration |

|---|---|---|

| IL-6 Production | 35.6% | 10 μg/ml |

| PGE₂ Production | 75.6 ± 0.52% | 10 μg/ml |

The significant inhibition of PGE₂ production (75.6%) suggests that n-Benzyl-4-bromobenzamide may interact with enzymes involved in the arachidonic acid pathway, such as cyclooxygenase-2 (COX-2).

| Hazard Category | Classification | GHS Hazard Statement |

|---|---|---|

| Acute toxicity, oral | Category 4 | H302: Harmful if swallowed |

| Skin corrosion/irritation | Category 2 | H315: Causes skin irritation |

| Serious eye damage/eye irritation | Category 2A | H319: Causes serious eye irritation |

| Specific target organ toxicity, single exposure; Respiratory tract irritation | Category 3 | H335: May cause respiratory irritation |

These classifications indicate that while n-Benzyl-4-bromobenzamide has toxicity concerns, they are relatively moderate (Category 4 and below) .

Current Research and Future Directions

Research on n-Benzyl-4-bromobenzamide continues to evolve, with current efforts focused on:

-

Further elucidating its molecular mechanism of action

-

Developing structure-activity relationships to design more potent derivatives

-

Exploring its potential in combination therapies with established anti-inflammatory agents

-

Investigating its effects in additional models of inflammation beyond periodontal disease

-

Optimizing formulations for potential clinical applications

The relatively simple structure of n-Benzyl-4-bromobenzamide makes it an attractive scaffold for medicinal chemistry modifications. By synthesizing and testing various derivatives, researchers aim to identify structural features that are critical for anti-inflammatory activity, potentially leading to more effective compounds with improved pharmacokinetic properties.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume